molecular formula C7H4Br2N2 B1335967 5,6-Dibromo-1H-benzo[d]imidazole CAS No. 74545-26-9

5,6-Dibromo-1H-benzo[d]imidazole

Cat. No. B1335967
CAS RN: 74545-26-9
M. Wt: 275.93 g/mol
InChI Key: MJVDZXWFJQYHIU-UHFFFAOYSA-N
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Description

5,6-Dibromo-1H-benzo[d]imidazole is a chemical compound with the molecular formula C7H4Br2N2 and a molecular weight of 275.93 . It is a derivative of benzimidazole .


Molecular Structure Analysis

The molecular structure of 5,6-Dibromo-1H-benzo[d]imidazole is characterized by the presence of a benzimidazole core with two bromine atoms attached at the 5 and 6 positions . The InChI code for this compound is 1S/C7H4Br2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) .


Physical And Chemical Properties Analysis

5,6-Dibromo-1H-benzo[d]imidazole is a solid at room temperature . It has a molecular weight of 275.93 . The compound is sealed in dry conditions and stored at room temperature .

Scientific Research Applications

Synthesis of Functional Molecules

5,6-Dibromo-1H-benzo[d]imidazole: is a key component in the synthesis of various functional molecules. Its unique structure allows for regiocontrolled synthesis, making it a valuable building block in organic chemistry . The dibromo groups can act as reactive sites for further functionalization, leading to a wide array of derivatives with potential applications in materials science, pharmaceuticals, and more.

Antioxidant Activity

Derivatives of 5,6-Dibromo-1H-benzo[d]imidazole have shown promising antioxidant activity. This property is crucial in the development of new drugs and therapeutic agents that can combat oxidative stress-related diseases . The ability to scavenge free radicals makes these compounds candidates for inclusion in formulations aimed at preventing or treating conditions like cancer, heart disease, and neurodegenerative disorders.

Antimicrobial Applications

The antimicrobial potential of 5,6-Dibromo-1H-benzo[d]imidazole and its derivatives has been explored, with some compounds exhibiting activity against various strains of bacteria and fungi . This makes them interesting for further research into new antibiotics or antifungal agents, especially in a time when resistance to existing drugs is a growing concern.

Drug Synthesis and Medicinal Chemistry

The structural similarity of benzimidazole derivatives to nucleotides allows them to mimic the adenine base of DNA. This feature is extensively utilized in drug synthesis, with 5,6-Dibromo-1H-benzo[d]imidazole derivatives being investigated for their potential use in medicinal chemistry . They could be used to create novel medications for a variety of diseases.

Eco-Friendly Catalysis

The synthesis of 5,6-Dibromo-1H-benzo[d]imidazole derivatives using eco-friendly catalysts like ZnO nanoparticles has been reported . This approach not only improves the yield and reduces reaction times but also aligns with the growing need for greener and more sustainable chemical processes.

Construction of Metal-Organic Frameworks (MOFs)

5,6-Dibromo-1H-benzo[d]imidazole: can be used as an organic linker in the construction of novel MOFs. These frameworks have applications in gas storage, separation technologies, catalysis, and sensing . The dibromo groups offer points of attachment for metal ions, allowing for the design of MOFs with specific properties and functions.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6-dibromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVDZXWFJQYHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393281
Record name 5,6-Dibromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74545-26-9
Record name 5,6-Dibromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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